molecular formula C8H10OS2 B7939322 3-Thiophen-2-ylthiolan-3-ol

3-Thiophen-2-ylthiolan-3-ol

Cat. No.: B7939322
M. Wt: 186.3 g/mol
InChI Key: BSJYBBLPVHQUPD-UHFFFAOYSA-N
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Description

3-Thiophen-2-ylthiolan-3-ol is a heterocyclic organic compound that features a thiophene ring fused with a thiolan ring and an alcohol functional group. Thiophene derivatives are known for their significant roles in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophen-2-ylthiolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of thiophene derivatives with thiol-containing compounds, followed by oxidation to introduce the alcohol group .

Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to ensure high yield and purity. Nickel and palladium-based catalytic systems are frequently used in the synthesis of thiophene-based polymers .

Chemical Reactions Analysis

Types of Reactions: 3-Thiophen-2-ylthiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Thiophen-2-ylthiolan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophen-2-ylthiolan-3-ol involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the alcohol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Thiophen-2-ylthiolan-3-ol is unique due to its fused ring structure, combining the properties of both thiophene and thiolan rings.

Properties

IUPAC Name

3-thiophen-2-ylthiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS2/c9-8(3-5-10-6-8)7-2-1-4-11-7/h1-2,4,9H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJYBBLPVHQUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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